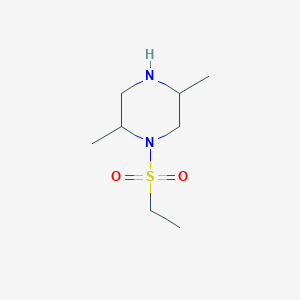

1-(Ethylsulfonyl)-2,5-dimethylpiperazine

Descripción

1-(Ethylsulfonyl)-2,5-dimethylpiperazine is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features a sulfonyl group (-SO₂-) substituted with an ethyl moiety at position 1 and methyl groups at positions 2 and 3. This structural configuration imparts unique electronic and steric properties, making it relevant for applications in catalysis, hydrogen storage, and materials science.

Propiedades

Fórmula molecular |

C8H18N2O2S |

|---|---|

Peso molecular |

206.31 g/mol |

Nombre IUPAC |

1-ethylsulfonyl-2,5-dimethylpiperazine |

InChI |

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 |

Clave InChI |

CYHMAUSEMYWJPJ-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)N1CC(NCC1C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with ethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(Ethylsulfonyl)-2,5-dimethylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperazine ring provides a scaffold that can be modified to enhance its activity and selectivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Group Variations

The table below highlights key structural differences between 1-(ethylsulfonyl)-2,5-dimethylpiperazine and related compounds:

Key Observations :

- The ethylsulfonyl group in 1-(ethylsulfonyl)-2,5-dimethylpiperazine introduces strong electron-withdrawing effects, which may enhance stability in catalytic reactions compared to unsubstituted 2,5-dimethylpiperazine .

- Aryl sulfonyl derivatives (e.g., ) exhibit higher molecular weights and altered solubility profiles due to bulky aromatic substituents .

Comparison :

- The ethylsulfonyl group in 1-(ethylsulfonyl)-2,5-dimethylpiperazine may reduce hydrogen storage capacity compared to 2,5-dimethylpiperazine due to increased molecular weight. However, its sulfonyl group could improve thermal stability during repetitive cycles .

2.2.2. Catalytic Dehydrogenation

- 2,5-Dimethylpiperazine : Achieves 100% conversion to 2,5-dimethylpyrazine under refluxing p-xylene with 2 mol% Ir catalyst .

- 1-(Ethylsulfonyl)-2,5-dimethylpiperazine : Expected to exhibit slower dehydrogenation kinetics due to steric hindrance from the sulfonyl group, though this could mitigate side reactions in solvent-free systems .

CO₂ Absorption Characteristics

Piperazine derivatives are studied for CO₂ capture. Comparative data for 2,5-dimethylpiperazine (2,5-DMPZ) and 2,6-dimethylpiperazine (2,6-DMPZ):

Inference for 1-(Ethylsulfonyl)-2,5-dimethylpiperazine :

- The sulfonyl group may reduce basicity, lowering CO₂ absorption efficiency compared to 2,5-DMPZ. However, its electron-withdrawing nature could stabilize carbamate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.